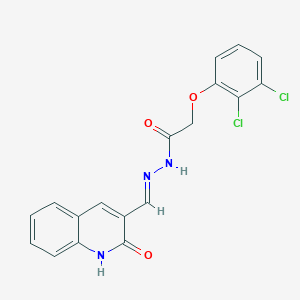
2-(2,3-Dichlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a dichlorophenoxy group, a dihydroquinolinone moiety, and an acetohydrazide linkage. Its unique structure imparts specific chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide typically involves a multi-step process:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,3-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,3-dichlorophenoxy)acetic acid.
Synthesis of the Hydrazide: The 2-(2,3-dichlorophenoxy)acetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Formation of the Quinolinone Intermediate: Separately, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde is synthesized from 2-aminobenzophenone through a series of reactions involving cyclization and oxidation.
Condensation Reaction: Finally, the hydrazide and quinolinone intermediates are condensed under reflux conditions in the presence of an appropriate solvent (e.g., ethanol) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2,3-Dichlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moiety to dihydroquinoline derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学研究应用
2-(2,3-Dichlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Preliminary studies suggest that the compound could be a lead compound for the development of new therapeutic agents. Its potential pharmacological activities are being investigated.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.
2-(2,3-Dichlorophenoxy)propionic acid: Another herbicide with similar structural features.
N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide: A compound with a similar hydrazide linkage but lacking the dichlorophenoxy group.
Uniqueness
2-(2,3-Dichlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is unique due to its combination of a dichlorophenoxy group and a quinolinone moiety
属性
| 477734-90-0 | |
分子式 |
C18H13Cl2N3O3 |
分子量 |
390.2 g/mol |
IUPAC 名称 |
2-(2,3-dichlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-5-3-7-15(17(13)20)26-10-16(24)23-21-9-12-8-11-4-1-2-6-14(11)22-18(12)25/h1-9H,10H2,(H,22,25)(H,23,24)/b21-9+ |
InChI 键 |
AHXYWPREPILQAH-ZVBGSRNCSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

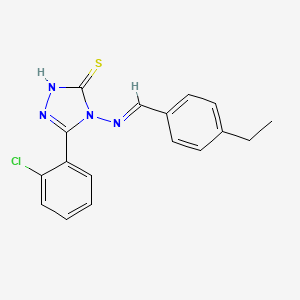
![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)


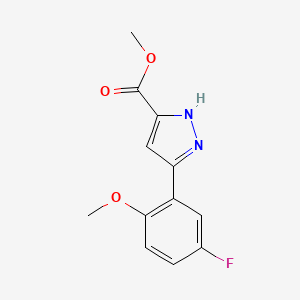
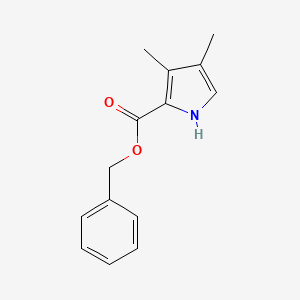


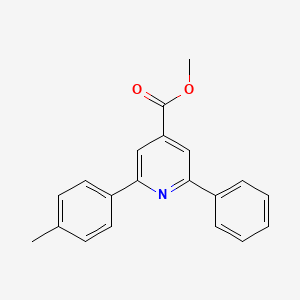
![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)

![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
